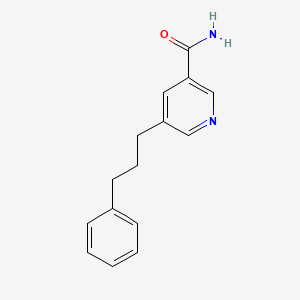
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves the condensation of aldehydes with semicarbazide or thiosemicarbazide, leading to the formation of semicarbazones and thiosemicarbazones with potential photochromic and biological activities. These methods demonstrate the versatility and potential for creating a wide range of derivatives with varying properties and applications (Chai et al., 2005).
Molecular Structure Analysis
Investigations into the molecular structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone derivatives have been conducted using techniques such as X-ray diffraction analysis. These studies reveal details about the compound's geometry, intermolecular interactions, and the impact of substituents on its structural configuration (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Chemical Reactions and Properties
Research into the chemical reactions of pyrazole derivatives highlights their reactivity and potential for forming a variety of biologically active compounds. These reactions include the formation of hydrazone derivatives and the synthesis of compounds with antimicrobial activities. The specific functionalities introduced into the pyrazole core significantly influence the compound's reactivity and biological properties (Kumara et al., 2016).
Physical Properties Analysis
The physical properties of this compound derivatives, including solvatochromic behavior and fluorescence emission, have been studied. These properties are influenced by the compound's molecular structure and the nature of its substituents, affecting its photophysical behavior in different environments (Singh et al., 2013).
科学的研究の応用
Anticancer Applications
A significant body of research has been dedicated to exploring the anticancer potential of tri-substituted pyrazole derivatives, including compounds structurally related to "3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone". These compounds have shown remarkable activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, and prostatic cancer. Some derivatives exhibited higher potency against these cell lines than standard drugs like doxorubicin, highlighting their potential to be developed into potent anticancer agents (Fahmy et al., 2016).
Photochromic Properties
The photochromic behavior of "this compound" and similar compounds has been a subject of interest. A study on a novel compound within this class revealed its potential as a photochromic material, characterized by changes in color upon exposure to light. This property was attributed to its unique structural features, including intermolecular hydrogen bonds, which could make it useful in various technological applications (Chai et al., 2005).
Synthesis and Structural Analysis
The synthesis and crystal structures of N-substituted pyrazolines, including derivatives similar to the compound , have been extensively studied. These works often involve condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. Such studies are crucial for understanding the molecular and crystal structure, providing insights into the dihedral angles formed between the pyrazole and the fluoro-substituted rings, which can inform further chemical modifications and applications (Loh et al., 2013).
Antimicrobial and Other Biological Activities
Research on the antimicrobial activities of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, has shown that these compounds exhibit moderate to good antibiotic activities. This suggests their potential utility in developing new antimicrobial agents. Additionally, the synthesis of molecular hybrids containing thiazole pyrazole has been explored for their apoptosis-inducing ability, indicating potential applications in cancer treatment and drug design (Hamed et al., 2020).
特性
IUPAC Name |
[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-14-8-6-12(7-9-14)16-13(10-20-21-17(19)24)11-23(22-16)15-4-2-1-3-5-15/h1-11H,(H3,19,21,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOZNOAWGNZNKY-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)
![ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate](/img/structure/B5600599.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)

![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)
![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)
![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5600657.png)
![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)